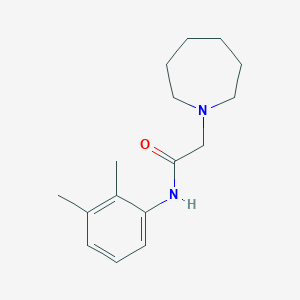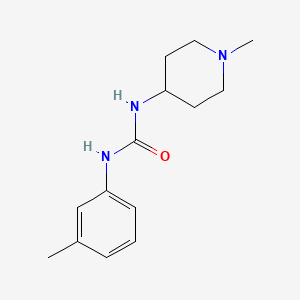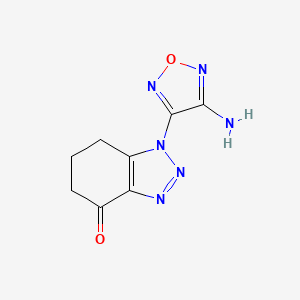
2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide, also known as AZD2327, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of drugs called anxiolytics, which are used to treat anxiety disorders.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide has been studied extensively for its anxiolytic properties. It has been shown to reduce anxiety-like behavior in animal models, indicating its potential use in treating anxiety disorders in humans. Additionally, this compound has also been investigated for its antidepressant effects, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
Mécanisme D'action
The exact mechanism of action of 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of the GABA-A receptor, which is responsible for regulating anxiety and stress responses in the brain. This compound is thought to enhance the activity of this receptor, leading to a reduction in anxiety-like behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. Additionally, it has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. These effects suggest that this compound may have potential therapeutic applications for anxiety and stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is that it has been shown to be well-tolerated in animal models, with no significant adverse effects reported. Additionally, it has a relatively long half-life, allowing for longer-lasting effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and absorption.
Orientations Futures
There are several future directions for research on 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination with other anxiolytic or antidepressant drugs to enhance their effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications for other disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Finally, studies are needed to determine the optimal dosage and administration of this compound in humans.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its anxiolytic and antidepressant properties. Its mechanism of action involves modulating the activity of the GABA-A receptor, leading to a reduction in anxiety-like behavior. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-aminocaproic acid and 2,3-dimethylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified by column chromatography to obtain the final product.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-7-9-15(14(13)2)17-16(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWMRNLCBAGCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)

![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5362847.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5362864.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine](/img/structure/B5362870.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5362876.png)
![methyl 2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5362883.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362888.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5362899.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)

![4-benzyl-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362925.png)